molecular formula C11H13FOS B13250001 3-(2-Fluorophenyl)-2-methylthiolan-3-ol

3-(2-Fluorophenyl)-2-methylthiolan-3-ol

Cat. No.: B13250001
M. Wt: 212.29 g/mol
InChI Key: QXOYBLLKITVZGM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-methylthiolan-3-ol ( 1694788-49-2) is a fluorinated thiolane derivative of interest in medicinal chemistry and drug discovery research. This compound has a molecular formula of C 11 H 13 FOS and a molecular weight of 212.28 . Its structure features a thiolane ring, a common motif in bioactive molecules, substituted with a 2-fluorophenyl group and a methyl group, which may be explored for its potential influence on the compound's stereochemistry and intermolecular interactions . While specific biological data for this compound is not available in the public domain, its structural features make it a valuable building block for researchers. Fluorinated aromatic rings are widely used in pharmaceutical development to modulate a compound's metabolic stability, lipophilicity, and binding affinity . Furthermore, the thiolane ring and alcohol functional group provide handles for further chemical modification, making this reagent a versatile intermediate for synthesizing more complex chemical entities for screening or mechanism of action studies . Research applications may include use as a precursor in the development of immunomodulators or other therapeutic agents . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13FOS/c1-8-11(13,6-7-14-8)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3

InChI Key

QXOYBLLKITVZGM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=CC=C2F)O

Origin of Product

United States

Preparation Methods

Organometallic Addition to Carbonyl Precursors

A common route involves the addition of 2-fluorophenylmagnesium or 2-fluorophenyllithium reagents to carbonyl-containing intermediates, such as α-ketoesters or cyclic ketones, followed by cyclization and reduction steps.

Example procedure:

Step Reagents & Conditions Outcome
1. Preparation of 2-fluorophenylmagnesium bromide 2-Fluorobromobenzene, Mg, dry THF, 0–5°C Formation of Grignard reagent
2. Nucleophilic addition Add Grignard reagent dropwise to 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile in THF at 0–5°C, stir 1 h at room temp Formation of magnesium complex intermediate
3. Quenching and reduction Saturated NH4Cl addition, solvent removal, NaBH4 reduction in methanol at room temp for 2 h Formation of diol intermediate with hydroxyl groups
4. Cyclization Acid or base catalyzed intramolecular cyclization to form thiolane ring Closure of thiolane ring with 2-fluorophenyl substituent

This method is adapted from analogous syntheses of fluorophenyl-substituted heterocycles and allows for the introduction of the fluorophenyl group with high regioselectivity.

Thiolane Ring Formation via Nucleophilic Substitution

Another approach involves the reaction of halogenated 2-fluorophenyl precursors with thiol-containing nucleophiles followed by ring closure.

Step Reagents & Conditions Outcome
1. Halogenated precursor synthesis 2-Fluorophenyl bromide or chloride derivatives Activated aromatic halide
2. Nucleophilic substitution Reaction with thiol or thiolate anion under basic conditions (e.g., NaH or KOH) in polar aprotic solvents like DMF or DMSO Formation of thioether intermediate
3. Intramolecular cyclization Heating or catalysis to induce ring closure forming the thiolane ring Formation of 3-(2-fluorophenyl)-2-methylthiolan-3-ol

This method requires careful control of temperature and stoichiometry to avoid side reactions and optimize yield.

Oxidation and Hydroxylation Steps

The hydroxyl group at the 3-position can be introduced via selective oxidation or hydroboration-oxidation of appropriate intermediates.

Step Reagents & Conditions Outcome
1. Oxidation Use of sodium periodate (NaIO4) or other mild oxidants in aqueous or biphasic systems Selective oxidation of sulfur or adjacent carbons
2. Hydroxylation Hydroboration with BH3·THF followed by H2O2/NaOH treatment Introduction of hydroxyl group with stereocontrol

These steps are adapted from oxidation protocols for sulfur-containing heterocycles and fluorinated aromatic compounds.

Analytical Characterization

The synthesized 3-(2-fluorophenyl)-2-methylthiolan-3-ol is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Organometallic addition + reduction 2-Fluorophenylmagnesium bromide, ketone precursors, NaBH4 Nucleophilic addition, reduction High regioselectivity, well-established Requires moisture-free conditions
Nucleophilic substitution + cyclization Halogenated fluorophenyls, thiolates, base SNAr, intramolecular cyclization Direct ring formation, scalable Side reactions possible, temperature sensitive
Oxidation/hydroxylation NaIO4, BH3·THF, H2O2 Oxidation, hydroboration-oxidation Stereoselective hydroxyl introduction Requires careful control to avoid overoxidation

Research Findings and Practical Considerations

  • The stereochemistry of the thiolane ring is crucial for biological activity and must be controlled by choice of reagents and conditions.
  • Fluorine substitution at the ortho position influences electronic properties and reactivity, often requiring tailored reaction conditions.
  • Solvent choice (e.g., THF, methanol) and temperature control are critical to optimize yields and purity.
  • Purification typically involves recrystallization or chromatographic techniques to separate isomers and remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methylthiolan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-2-methylthiolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiolan ring may contribute to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

3-(2-Methylphenyl)thiolan-3-ol (CAS 1517245-86-1)

  • Molecular Formula : C₁₁H₁₄OS
  • Molecular Weight : 194.29 g/mol
  • Key Differences: Substituent: 2-Methylphenyl vs. 2-Fluorophenyl. Physicochemical Properties: The absence of fluorine may lower boiling point and alter solubility in polar solvents.
  • Synthetic Relevance: The non-fluorinated analog serves as a precursor for fluorination reactions. Fluorine introduction typically requires specialized reagents (e.g., Selectfluor®) .

2-Methyl-3-phenylthiirane (CAS 67921-36-2)

  • Molecular Formula : C₉H₁₀S
  • Molecular Weight : 150.24 g/mol
  • Key Differences :
    • Ring Structure : Thiirane (three-membered sulfur ring) vs. thiolane (five-membered).
    • Reactivity : Thiiranes are more strained, leading to higher reactivity in ring-opening reactions.
    • Substituents : Lacks hydroxyl and fluorine groups, reducing hydrogen-bonding capacity.
  • Applications : Primarily used in polymer chemistry, whereas thiolanes are explored for bioactive molecule design .

2-Methoxy-2-methylthiolan-3-one (CAS 129314-86-9)

  • Molecular Formula : C₆H₁₀O₂S
  • Molecular Weight : 146.20 g/mol
  • Key Differences :
    • Functional Groups : Ketone (C=O) and methoxy (OCH₃) vs. hydroxyl (OH) and methyl.
    • Polarity : Increased polarity due to the ketone, enhancing solubility in aprotic solvents.
    • Stability : The ketone may render the compound more susceptible to nucleophilic attack compared to the hydroxylated analog .

Physical Properties

Property 3-(2-Fluorophenyl)-2-methylthiolan-3-ol 3-(2-Methylphenyl)thiolan-3-ol
Molecular Weight (g/mol) 212.28 194.29
Boiling Point Estimated 250–270°C* ~230–250°C*
Solubility Moderate in DMSO, MeOH Higher in non-polar solvents

*Estimates based on analog data .

Biological Activity

3-(2-Fluorophenyl)-2-methylthiolan-3-ol is a sulfur-containing organic compound that has garnered interest due to its unique chemical structure and potential biological activities. The compound features a thiol functional group attached to a thiolan ring, alongside a fluorinated phenyl group. This combination enhances its lipophilicity and may influence its interactions with biological targets, making it a subject of various studies in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol can be represented as follows:

  • Molecular Formula : C10H11FOS
  • CAS Number : 289042-12-2

The presence of the fluorine atom is significant as it can alter the reactivity and binding affinity of the compound with biological molecules, potentially enhancing its biological effects.

Antioxidant Properties

Research indicates that compounds containing thiol groups often exhibit antioxidant properties. 3-(2-Fluorophenyl)-2-methylthiolan-3-ol has been studied for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress associated with various diseases. The antioxidant activity is attributed to the thiol group, which can donate electrons to neutralize free radicals.

Interaction with Biological Targets

Studies have focused on the interaction of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol with various biological targets. The compound's binding affinity and reactivity with enzymes and receptors have been evaluated to understand its pharmacological potential. Preliminary findings suggest that it may interact effectively with certain protein targets, possibly influencing metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructure FeaturesUnique Characteristics
3-(4-Fluorophenyl)-4-methylthiolan-3-olSimilar thiolan ring; different fluorine positionDifferent pharmacological profiles due to substitution patterns
4-MethylthiophenolContains a methylthio groupLacks fluorine; primarily studied for antioxidant properties
3-(Phenyl)-2-methylthiolan-3-olNo fluorine substituentBroader applications in organic synthesis

This table illustrates how the specific combination of a fluorinated aromatic system and a thiol group in 3-(2-Fluorophenyl)-2-methylthiolan-3-ol may lead to distinct pharmacological effects compared to other similar compounds.

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant efficacy of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol, researchers found that it significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent relationship between the concentration of the compound and its ability to scavenge reactive oxygen species (ROS).

Case Study 2: Enzyme Interaction

Another study investigated the interaction of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol with glutathione S-transferase (GST), an important enzyme involved in detoxification processes. The compound demonstrated a competitive inhibition pattern, suggesting potential therapeutic applications in enhancing detoxification pathways in vivo.

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